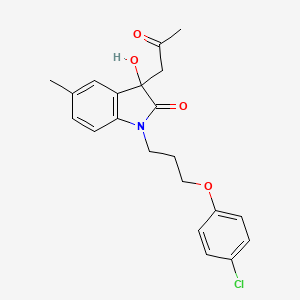

1-(3-(4-Chlorophenoxy)propyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They are important due to their biological and pharmaceutical activities . The compound you mentioned seems to be an indole derivative, which means it might have similar properties or uses.

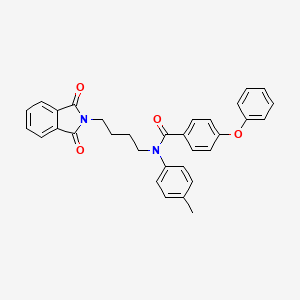

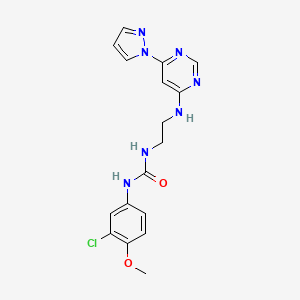

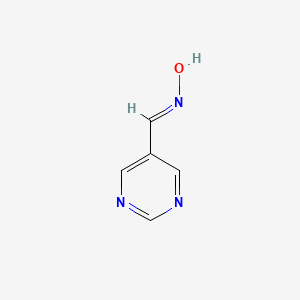

Molecular Structure Analysis

The molecular structure of an indole derivative like this one would be based on the indole structure, which is a heterocyclic compound. Indole is reactive at four different positions including the carbon atom 3, nitrogen atom 1, the C2–C3 π-bond and the C2–N sigma bond .Physical And Chemical Properties Analysis

The physical and chemical properties of an indole derivative would depend on its specific structure. Indoles are generally soluble in polar solvents .科学的研究の応用

Therapeutic Applications

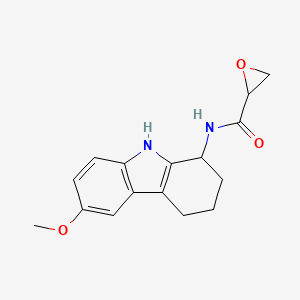

1-(3-(4-Chlorophenoxy)propyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one and its derivatives have shown promise in the treatment of Alzheimer's disease through their multifunctional drug approach. Carbamate derivatives of indolines, sharing structural similarities, have demonstrated significant antioxidant activity and protection against cytotoxicity in cardiomyocytes and neuronal cells. These compounds exhibit both acetylcholinesterase and butyrylcholinesterase inhibitory activities, indicating potential for Alzheimer's treatment (Yanovsky et al., 2012).

Chemical Reactivity and Synthesis

The molecule's structural framework has been explored in the synthesis of new chalcone derivatives aimed at anti-inflammatory applications. This exploration emphasizes the molecule's versatile chemical reactivity, which is critical for developing novel therapeutic agents (Rehman, Saini, & Kumar, 2022). Additionally, research into the synthesis and antioxidant properties of related indoline derivatives highlights the molecule's potential in generating compounds with significant antioxidant activity, further supporting its relevance in therapeutic contexts (Gopi & Dhanaraju, 2020).

Environmental Applications

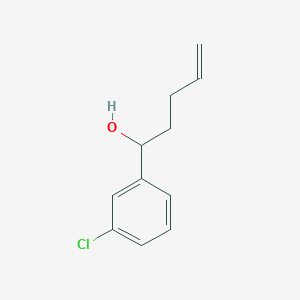

The compound's chlorophenoxy moiety links it to the family of chlorophenoxy acid herbicides, which have been the subject of environmental studies due to their impact on water quality. Research focusing on the quantitation and degradation of chlorophenoxy acid herbicides highlights the environmental relevance of these compounds. Analytical methods have been developed to detect trace levels of such pesticides in water, indicating the importance of understanding and mitigating their environmental impact (Wintersteiger, Goger, & Krautgartner, 1999).

作用機序

将来の方向性

特性

IUPAC Name |

1-[3-(4-chlorophenoxy)propyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClNO4/c1-14-4-9-19-18(12-14)21(26,13-15(2)24)20(25)23(19)10-3-11-27-17-7-5-16(22)6-8-17/h4-9,12,26H,3,10-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGIWTVCOKWUFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2(CC(=O)C)O)CCCOC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(4-Chlorophenoxy)propyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2535297.png)

![N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2535305.png)

![6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-((5-methylfuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2535309.png)

![Methyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylate](/img/structure/B2535312.png)

![4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B2535314.png)

![6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl 4-methylphenyl ether](/img/structure/B2535317.png)